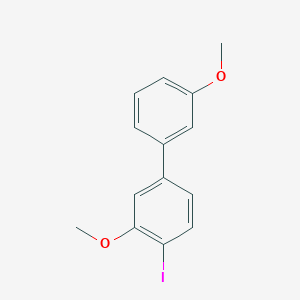
1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is an organic compound with the molecular formula C14H13IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and methoxy groups at the 3,3’-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethoxybiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains.
Oxidation Products: Quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- depends on the specific reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the biphenyl core, affecting reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 4-iodo-: Similar structure but lacks the methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 3,3’-dimethoxy-: Lacks the iodine atom, affecting its use in coupling reactions.
1,1’-Biphenyl, 4,4’-dimethoxy-: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is unique due to the combination of iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
108541-94-2 |
|---|---|
Molekularformel |
C14H13IO2 |
Molekulargewicht |
340.16 g/mol |
IUPAC-Name |
1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3 |
InChI-Schlüssel |
ODNMWSWLIHLODJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


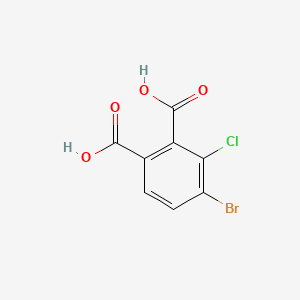
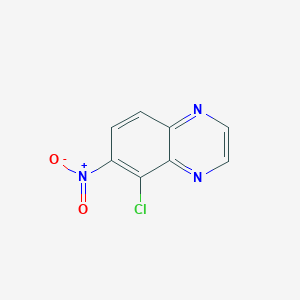
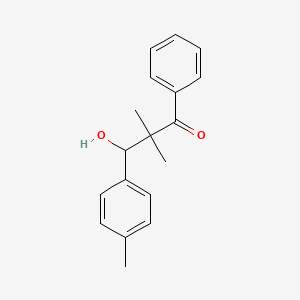
mercury](/img/structure/B14318694.png)
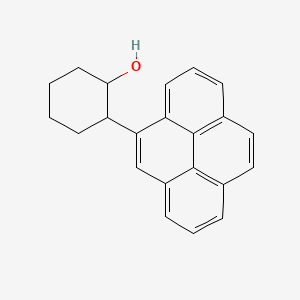
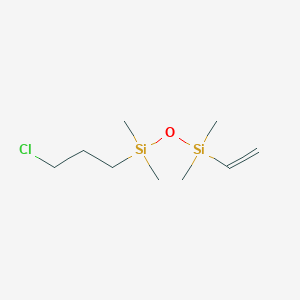
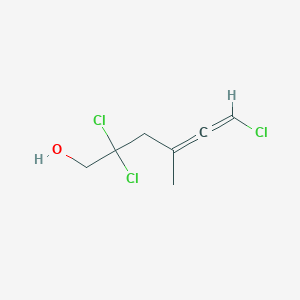

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
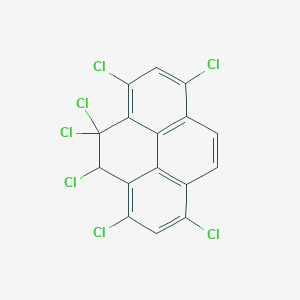
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
